molecular formula C13H11N3S B11122343 2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11122343
M. Wt: 241.31 g/mol
InChI Key: KKPSSDIFMZSOKE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a cyclopropyl group and a phenyl group attached to an imidazo[2,1-b][1,3,4]thiadiazole core. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with cyclopropyl and phenyl substituents. One common method involves the cyclization of 2-amino-1,3,4-thiadiazole with phenacyl bromide derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in halogenated or alkylated derivatives .

Scientific Research Applications

2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    2-Cyclopropyl-5-phenylimidazo[2,1-b][1,3,4]thiadiazole: Similar structure but different substitution pattern, leading to variations in biological activity.

    2-Cyclopropyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole: Contains a methoxy group, which can enhance its anticancer activity.

    2-Cyclopropyl-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole: Bromine substitution can increase its potency against certain bacterial strains.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting biological activities.

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H11N3S/c1-2-4-9(5-3-1)11-8-16-13(14-11)17-12(15-16)10-6-7-10/h1-5,8,10H,6-7H2

InChI Key

KKPSSDIFMZSOKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=C(N=C3S2)C4=CC=CC=C4

Origin of Product

United States

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